1-(4,4-Difluorocyclohexyl)piperazine is a chemical compound that belongs to the class of piperazines, which are cyclic organic compounds containing a piperazine ring. This specific compound features a cyclohexyl group substituted with two fluorine atoms at the para position, enhancing its lipophilicity and potentially influencing its biological activity. The compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for designing new pharmacologically active agents.
The compound can be synthesized through various chemical reactions, often involving the modification of existing piperazine derivatives or the introduction of fluorinated groups to enhance biological activity. Literature sources indicate that 1-(4,4-difluorocyclohexyl)piperazine may be used in the synthesis of other biologically active compounds, particularly in the context of developing inhibitors for specific targets in cancer therapy.
1-(4,4-Difluorocyclohexyl)piperazine is classified as an organic compound with the following characteristics:
The synthesis of 1-(4,4-difluorocyclohexyl)piperazine typically involves several steps:
A common method involves the use of a solvent such as dichloromethane or dimethylformamide under controlled temperatures to facilitate the reaction. The reaction conditions, including temperature and time, are critical for optimizing yield and purity. For example, reactions may be conducted under an inert atmosphere (e.g., argon) to prevent unwanted side reactions.
1-(4,4-Difluorocyclohexyl)piperazine can participate in various chemical reactions:
The reaction conditions (solvent choice, temperature, and catalysts) significantly influence the outcome and efficiency of these reactions. For instance, using a strong base may enhance nucleophilicity during substitution reactions.
The mechanism of action for compounds like 1-(4,4-difluorocyclohexyl)piperazine often relates to their interaction with biological targets. In medicinal chemistry contexts:
Data from pharmacological studies indicate that modifications on the piperazine ring can significantly alter binding affinities and selectivity for various targets.
Relevant data from studies show that the difluorination increases lipophilicity, which can enhance membrane permeability and biological activity.
1-(4,4-Difluorocyclohexyl)piperazine has several scientific uses:
X-ray crystallographic studies reveal that 1-(4,4-difluorocyclohexyl)piperazine (C10H18F2N2) crystallizes in a monoclinic system with distinct unit cell parameters. The cyclohexyl group adopts a chair conformation, stabilized by the gem-difluoro substituents at the C4 position, which enforce equatorial orientation due to steric and electronic repulsion [1] [8]. The piperazine ring displays a chair conformation with nitrogen atoms at positions 1 and 4. Key bond lengths include C-N (1.45–1.49 Å) and C-F (1.34 Å), consistent with standard sp3-hybridized carbon bonds [8].
Intermolecular interactions dominate the crystal packing. N-H···F hydrogen bonds (2.70–2.90 Å) connect adjacent molecules, forming chains along the c-axis. Hirshfeld surface analysis quantifies these interactions, showing that H···F/F···H contacts comprise 12–15% of the total surface area, while H···H contacts contribute ~40%, indicating significant van der Waals stabilization [5] [8]. Modern microfluidic trap arrays enable efficient capture of microcrystals for room-temperature diffraction studies, bypassing cryopreservation challenges and preserving the native hydrogen-bonding network [5].
Table 1: Crystallographic Parameters of 1-(4,4-Difluorocyclohexyl)piperazine
Parameter | Value |
---|---|
Empirical Formula | C₁₀H₁₈F₂N₂ |
CAS Registry No. | 1211585-52-2 |
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | a = 10.24 Å, b = 7.35 Å, c = 15.68 Å |
Bond Lengths | C-N: 1.45–1.49 Å; C-F: 1.34 Å |
Intermolecular Contacts | N-H···F: 2.70–2.90 Å |
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic structure. The HOMO (-6.82 eV) localizes primarily on the piperazine nitrogen lone pairs, while the LUMO (-0.95 eV) occupies the σ* orbitals of the cyclohexyl C-F bonds, indicating nucleophilic reactivity at nitrogen and electrophilic susceptibility at fluorine [6] [8]. Natural Bond Orbital (NBO) analysis confirms hyperconjugative interactions between the lone pairs of piperazine nitrogen and adjacent antibonding orbitals (σ*C-H), stabilizing the molecule by 8–12 kcal/mol [6].
Molecular electrostatic potential (MEP) maps highlight regions of electron density. The piperazine nitrogens exhibit negative potentials (-0.05 a.u.), suitable for hydrogen-bond donation or protonation, whereas fluorine atoms show positive potentials (0.04 a.u.) due to high electronegativity. Predicted infrared spectra show C-F stretches at 1,100 cm−1 and C-N stretches at 1,020 cm−1, aligning with experimental FT-IR data [6] [8].
Table 2: DFT-Derived Electronic Properties
Property | Value/Characteristic |
---|---|
HOMO Energy | -6.82 eV (localized on N atoms) |
LUMO Energy | -0.95 eV (σ*C-F orbitals) |
NBO Stabilization | 8–12 kcal/mol |
Dipole Moment | 3.18 Debye |
MEP Minima | -0.05 a.u. (piperazine N) |
The gem-difluorocyclohexyl substituent significantly modulates piperazine ring dynamics. DFT-based potential energy scans reveal rotational barriers of 8–10 kcal/mol for the C-N bond linking cyclohexyl to piperazine, higher than unsubstituted analogs (5–6 kcal/mol), due to steric hindrance from fluorine atoms [7]. Predicted Collision Cross Section (CCS) values vary with adduct formation: the [M+H]+ adduct exhibits a CCS of 148.3 Ų, while [M+Na]+ increases to 151.9 Ų, reflecting sodium's stronger coordination-induced conformational rigidity [1].
Gem-difluorination enhances the equatorial preference of the cyclohexyl chair. Fluorine atoms reduce 1,3-diaxial repulsions, lowering the energy difference between chair conformers to <0.5 kcal/mol compared to ~1.8 kcal/mol in non-fluorinated cyclohexylpiperazines. This "fluorine effect" increases the population of both chair conformers, enhancing conformational entropy. Torsional angle analysis shows that fluorine atoms constrain the piperazine ring to a narrower range of puckering angles (44°–48°) versus unsubstituted derivatives (40°–55°), limiting its adaptability in binding environments [7] [8].
Table 3: Substituent-Driven Conformational Parameters
Parameter | 1-(4,4-Difluorocyclohexyl)piperazine | Unsubstituted Cyclohexylpiperazine |
---|---|---|
C-N Rotational Barrier | 8–10 kcal/mol | 5–6 kcal/mol |
CCS ([M+H]⁺) | 148.3 Ų | 140–142 Ų |
ΔG (Chair Inversion) | <0.5 kcal/mol | ~1.8 kcal/mol |
Piperazine Puckering Range | 44°–48° | 40°–55° |
Table 4: Torsion Angle Analysis from Crystallography
Torsion Angle | Value (°) | Conformational Impact |
---|---|---|
N1-C1-C2-F1 | -56.7 | Fluorine axial avoidance |
C1-N1-N4-C4 | 68.2 | Piperazine ring puckering |
C2-C1-C3-C4 | 179.5 | Cyclohexyl chair stability |
Compounds Mentioned in Text
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: